

An In-Depth Technical Guide to Cinsebrutinib: Chemical Structure, Properties, and Biological Activity

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Cinsebrutinib*

Cat. No.: *B12377149*

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Abstract

Cinsebrutinib (also known as GB5121) is a potent, orally bioavailable, and irreversible inhibitor of Bruton's tyrosine kinase (BTK) that was under development by Gossamer Bio.^{[1][2]} Designed for central nervous system (CNS) penetration, it was investigated for the treatment of CNS malignancies.^{[1][2][3]} This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and the mechanism of action of **Cinsebrutinib**. It details its biological activity, including selectivity and target engagement, and summarizes the preclinical experimental findings. Notably, the clinical development of **Cinsebrutinib** was discontinued due to safety concerns, a critical aspect that will also be addressed.

Chemical Structure and Properties

Cinsebrutinib is a small molecule inhibitor belonging to the class of drugs ending in "-brutinib," indicating its action as a tyrosine kinase inhibitor.

Chemical Structure

The precise chemical structure of **Cinsebrutinib** has been disclosed in patent literature.

Physicochemical Properties

A summary of the key physicochemical properties of **Cinsebrutinib** is presented in Table 1. This data is crucial for understanding its drug-like properties, including absorption, distribution, metabolism, and excretion (ADME).

Property	Value	Reference
IUPAC Name	2-fluoro-1-[(3S)-1-(prop-2-enoyl)piperidin-3-yl]-5,6,7,8,9,10-hexahydrocyclohepta[b]indole-4-carboxamide	
Molecular Formula	C22H26FN3O2	
Molecular Weight	383.46 g/mol	
CAS Number	2724962-58-5	
SMILES	<chem>C=CC(=O)N1CCC--INVALID-LINK--c2c(cc(c3c2c4CCCCCc4[nH]3)C(=O)N)F</chem>	
InChIKey	NEHJPDSXWUIXGI-CYBMUJFWSA-N	

Mechanism of Action and Signaling Pathway

Cinsebrutinib is an irreversible inhibitor of Bruton's tyrosine kinase (BTK), a non-receptor tyrosine kinase that is a critical component of the B-cell receptor (BCR) signaling pathway.

The BTK Signaling Pathway

The BCR signaling cascade is essential for B-cell development, activation, proliferation, and survival. Upon antigen binding to the BCR, a series of intracellular signaling events are initiated. Key steps involving BTK include:

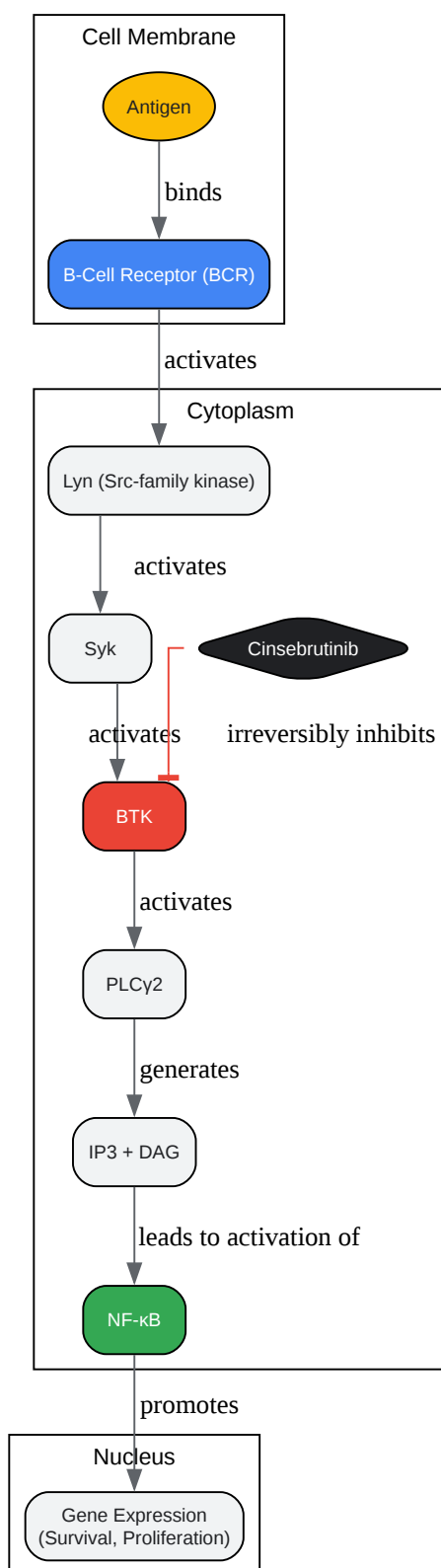
- Activation of Src-family kinases: Lyn, a Src-family kinase, phosphorylates the immunoreceptor tyrosine-based activation motifs (ITAMs) of the BCR co-receptors CD79A

and CD79B.

- **Syk Activation:** Spleen tyrosine kinase (Syk) is recruited to the phosphorylated ITAMs and is activated.
- **BTK Activation:** Activated Syk phosphorylates and activates BTK.
- **Downstream Signaling:** Activated BTK phosphorylates phospholipase C gamma 2 (PLCγ2), leading to the generation of second messengers inositol trisphosphate (IP3) and diacylglycerol (DAG).
- **Cellular Responses:** This cascade ultimately results in the activation of transcription factors such as NF-κB, which promote B-cell survival and proliferation.

Inhibition by Cinsebrutinib

Cinsebrutinib forms a covalent bond with a cysteine residue (Cys481) in the active site of BTK. This irreversible binding permanently disables the kinase activity of BTK, thereby blocking the downstream signaling cascade. The intended therapeutic effect is to inhibit the uncontrolled proliferation of malignant B-cells that rely on the BCR pathway for their survival.



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Caption: The B-Cell Receptor (BCR) signaling pathway and the inhibitory action of **Cinsebrutinib** on Bruton's tyrosine kinase (BTK).

Biological Activity and Preclinical Data

Preclinical studies demonstrated that **Cinsebrutinib** (GB5121) is a potent and selective BTK inhibitor with favorable properties for treating CNS malignancies.

Kinase Selectivity

The selectivity of a kinase inhibitor is crucial for minimizing off-target effects. **Cinsebrutinib** was profiled against a large panel of kinases to assess its selectivity.

Assay	Results	Reference
Kinome Scan	Highly selective for BTK. At 1 μ M, only TEC/TKK showed >50% inhibition out of 349 kinases tested.	[2][3]
EGFR Inhibition	Did not inhibit EGFR phosphorylation in a cell-based assay.	[2]

Potency and Target Engagement

The potency of **Cinsebrutinib** was evaluated in both biochemical and cellular assays. Its ability to engage its target in the CNS was a key design feature.

Parameter	Value/Observation	Reference
BTK Inactivation Kinetics ($k_{\text{inact}}/K_{\text{i}}$)	Demonstrated rapid BTK inactivation kinetics.	[2]
CNS Target Occupancy	Superior CNS target occupancy in the brain of mice compared to ibrutinib.	[2][4]
Brain-to-Plasma Ratio	Significantly higher brain-to-plasma ratio in mice. In non-human primates, a 1:1 brain-to-plasma concentration ratio was observed.	[2]

Experimental Protocols

Detailed experimental protocols for the characterization of **Cinsebrutinib** have not been fully published in peer-reviewed literature. The following represents a generalized methodology based on the available information from conference abstracts and standard practices in the field.

Kinome Scan

Objective: To determine the selectivity of **Cinsebrutinib** against a broad range of human kinases.

Methodology: A competitive binding assay, such as the KINOMEScan™, is typically used.

- A DNA-tagged kinase is incubated with the test compound (**Cinsebrutinib**) and an immobilized, active-site directed ligand.
- The amount of kinase that binds to the immobilized ligand is quantified by qPCR of the attached DNA tag.
- The results are expressed as the percentage of the kinase that remains bound to the immobilized ligand in the presence of the test compound, compared to a DMSO control. A lower percentage indicates stronger binding of the compound to the kinase.

BTK Inactivation Kinetics

Objective: To determine the rate of irreversible inhibition of BTK by **Cinsebrutinib**.

Methodology:

- Recombinant human BTK enzyme is incubated with varying concentrations of **Cinsebrutinib** for different periods.
- At each time point, an aliquot of the reaction is taken, and the remaining BTK activity is measured by adding a substrate and ATP. The product formation (e.g., ADP) is quantified using a suitable detection method (e.g., fluorescence-based assay).
- The observed rate of inactivation (k_{obs}) is plotted against the inhibitor concentration.
- The data is fitted to the equation for irreversible inhibition to determine the inactivation rate constant (k_{inact}) and the inhibitor affinity (K_{i}). The overall efficiency of inactivation is reported as $k_{\text{inact}}/K_{\text{i}}$.

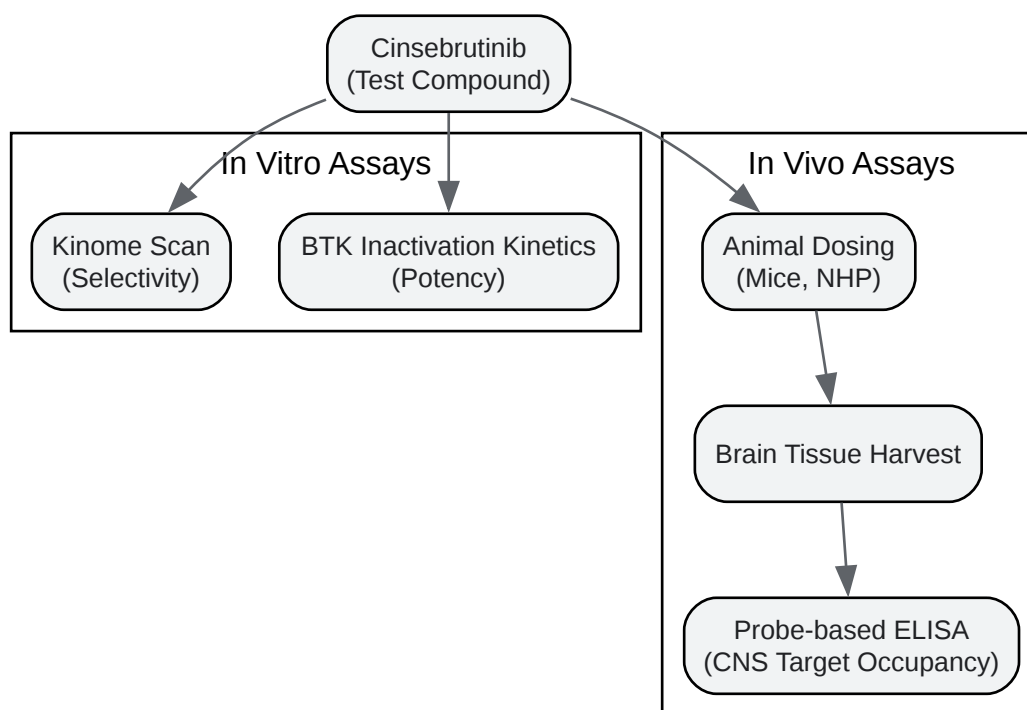
CNS Target Occupancy (Probe-based ELISA)

Objective: To measure the percentage of BTK in the brain that is bound by **Cinsebrutinib**.

Methodology:

- Animals (e.g., mice) are dosed with **Cinsebrutinib** or a vehicle control.
- At a specified time point, the animals are euthanized, and the brains are harvested and homogenized to prepare lysates.
- The lysates are incubated with a biotinylated probe that covalently binds to the active site of unoccupied BTK.
- The probe-bound BTK is captured on a streptavidin-coated plate.
- The amount of captured BTK (representing the unoccupied fraction) is detected using an anti-BTK antibody and a secondary antibody conjugated to a reporter enzyme (e.g., HRP).

- Total BTK levels are measured in a parallel ELISA using a capture antibody against BTK.
- The percentage of BTK occupancy is calculated as: $[1 - (\text{Unoccupied BTK} / \text{Total BTK})] \times 100\%$.



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Caption: A simplified workflow of the key preclinical experiments used to characterize **Cinsebrutinib**.

Clinical Development and Discontinuation

Cinsebrutinib (GB5121) entered a Phase 1b/2 clinical trial (NCT05242146) for the treatment of relapsed/refractory primary and secondary central nervous system lymphoma and primary vitreoretinal lymphoma.[4][5][6] However, in April 2023, Gossamer Bio announced the discontinuation of the GB5121 development program.[1] The decision was made following the occurrence of serious adverse events in the clinical trial, including patient deaths.[1] The U.S. Food and Drug Administration (FDA) subsequently placed a clinical hold on all trials of GB5121.[1]

Conclusion

Cinsebrutinib is a CNS-penetrant, irreversible BTK inhibitor with a well-defined chemical structure and promising preclinical activity. Its high selectivity and ability to engage its target in the brain made it a candidate for treating CNS lymphomas. However, the emergence of serious safety concerns during clinical development led to the termination of its program. The case of **Cinsebrutinib** underscores the critical importance of the benefit-risk assessment in drug development, particularly for novel kinase inhibitors. The preclinical data and the lessons learned from its clinical evaluation remain valuable for the ongoing development of safer and more effective BTK inhibitors.

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- To cite this document: BenchChem. [An In-Depth Technical Guide to Cinsebrutinib: Chemical Structure, Properties, and Biological Activity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12377149#cinsebrutinib-chemical-structure-and-properties]

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